3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one
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Overview
Description
2’,3,5,7-Tetrahydroxyflavanone is a chemical compound belonging to the flavanone subclass of flavonoids. It is characterized by its four hydroxyl groups attached to the flavanone backbone. This compound is known for its presence in various plants and its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,3,5,7-Tetrahydroxyflavanone can be synthesized through the isomerization of 2’,3’,4,4’,6’-pentahydroxychalcone. This process involves specific reaction conditions, such as the use of appropriate catalysts and solvents to facilitate the isomerization .
Industrial Production Methods: Industrial production of 2’,3,5,7-Tetrahydroxyflavanone typically involves chemical synthesis using starting materials like benzophenone and phenol derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’,3,5,7-Tetrahydroxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavanones.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated flavanones, which can exhibit different biological activities .
Scientific Research Applications
2’,3,5,7-Tetrahydroxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential in anticancer therapies and as a neuroprotective agent.
Industry: It is used in the development of natural antioxidants for food and cosmetic products
Mechanism of Action
The mechanism of action of 2’,3,5,7-Tetrahydroxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways
Comparison with Similar Compounds
2’,3,5,7-Tetrahydroxyflavanone can be compared with other similar flavanones:
Eriodictyol: Similar in structure but with different hydroxylation patterns, leading to distinct biological activities.
Naringenin: Another flavanone with fewer hydroxyl groups, known for its anti-inflammatory and antioxidant properties.
Hesperetin: Contains methoxy groups instead of hydroxyl groups, resulting in different pharmacokinetic properties
These comparisons highlight the unique structural features and biological activities of 2’,3,5,7-Tetrahydroxyflavanone, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,14-18,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNCWLSOQIVKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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